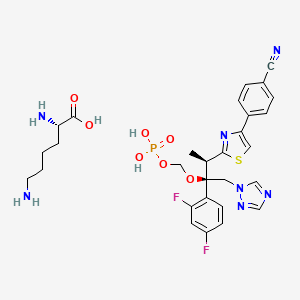

![molecular formula C16H20BrN5O B607621 (R)-N-(4-(3-aminopiperidin-1-yl)-5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)cyclopropanecarboxamide](/img/structure/B607621.png)

(R)-N-(4-(3-aminopiperidin-1-yl)-5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)cyclopropanecarboxamide

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

GDC-0575 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: GDC-0575 is used as a tool compound to study the role of CHK1 in the DNA damage response and cell cycle regulation.

Biology: Researchers use GDC-0575 to investigate the molecular mechanisms underlying CHK1 inhibition and its effects on cellular processes.

Medicine: GDC-0575 is being explored as a potential therapeutic agent for cancer treatment, particularly in combination with chemotherapy drugs like gemcitabine.

Biochemische Analyse

Biochemical Properties

GDC-0575 interacts with the enzyme Chk1, inhibiting its activity with an IC50 value of 1.2 nM . This interaction exacerbates DNA double-strand breaks and induces apoptosis in cells, making GDC-0575 more potent in promoting DNA damage, replication stress, and cell death .

Cellular Effects

GDC-0575 has significant effects on various types of cells and cellular processes. It abrogates DNA damage-induced S and G2–M checkpoints, leading to cell death . In addition, GDC-0575 has been shown to enhance the cytotoxicity of Cytarabine (AraC) in vitro, thus potentially overriding chemoresistance mechanisms involving DNA repair .

Molecular Mechanism

The molecular mechanism of GDC-0575 involves its binding to Chk1, inhibiting its activity and leading to an increase in DNA damage and replication stress . This results in the abrogation of DNA damage-induced checkpoints, exacerbation of DNA double-strand breaks, and induction of apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, GDC-0575 has been shown to effectively block tumor growth in xenograft models, and this effect is maintained for at least 10 days after the final dose is administered .

Dosage Effects in Animal Models

In animal models, GDC-0575 is active at a dosage of 25 mg/kg as a single agent, but the efficacy is improved at higher drug doses . It has been shown to effectively block tumor growth in xenograft models .

Metabolic Pathways

Its primary mechanism of action involves the inhibition of Chk1, a key enzyme in the DNA damage response pathway .

Transport and Distribution

The transport and distribution of GDC-0575 within cells and tissues have not been fully elucidated. It is known that GDC-0575 is an oral small-molecule inhibitor, suggesting that it can be readily absorbed and distributed in the body .

Subcellular Localization

As a small molecule inhibitor of Chk1, it is likely to be distributed throughout the cell, where it can interact with its target enzyme .

Vorbereitungsmethoden

The synthesis of GDC-0575 involves several steps, starting with the preparation of intermediate compounds. The synthetic route typically includes the formation of a core structure followed by functional group modifications to achieve the desired chemical properties. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial production methods for GDC-0575 are designed to scale up the laboratory synthesis while maintaining the quality and consistency of the final product. This involves optimizing reaction conditions, purification processes, and quality control measures to meet regulatory standards .

Analyse Chemischer Reaktionen

GDC-0575 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the core structure of GDC-0575 .

Wirkmechanismus

GDC-0575 exerts its effects by selectively inhibiting CHK1, a key regulator of the DNA damage response and cell cycle progression. By inhibiting CHK1, GDC-0575 prevents the activation of DNA repair pathways and induces cell cycle arrest, leading to increased sensitivity to DNA-damaging agents like chemotherapy drugs. This results in enhanced tumor cell death and reduced tumor growth .

The molecular targets and pathways involved in the mechanism of action of GDC-0575 include the ATR-CHK1 pathway, which is responsible for detecting and responding to DNA damage. Inhibition of CHK1 by GDC-0575 disrupts this pathway, leading to the accumulation of DNA damage and cell death .

Vergleich Mit ähnlichen Verbindungen

GDC-0575 is unique among CHK1 inhibitors due to its high selectivity and potency. It has been shown to be more effective in promoting DNA damage, replication stress, and cell death compared to other CHK1 inhibitors such as V158411, LY2603618, and MK-8776 .

Similar compounds to GDC-0575 include:

V158411: Another CHK1 inhibitor with lower potency compared to GDC-0575.

LY2603618: A CHK1 inhibitor that has been studied for its potential in cancer therapy but is less effective than GDC-0575.

GDC-0575 stands out due to its superior efficacy and selectivity, making it a valuable tool in cancer research and therapy .

Eigenschaften

IUPAC Name |

N-[4-[(3R)-3-aminopiperidin-1-yl]-5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl]cyclopropanecarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20BrN5O/c17-11-6-19-15-13(14(11)22-5-1-2-10(18)8-22)12(7-20-15)21-16(23)9-3-4-9/h6-7,9-10H,1-5,8,18H2,(H,19,20)(H,21,23)/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAZRWWGASYWYGB-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=C3C(=CNC3=NC=C2Br)NC(=O)C4CC4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](CN(C1)C2=C3C(=CNC3=NC=C2Br)NC(=O)C4CC4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20BrN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

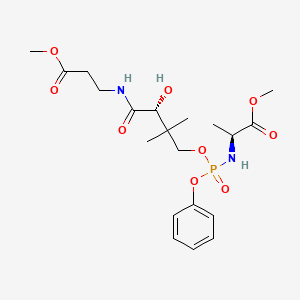

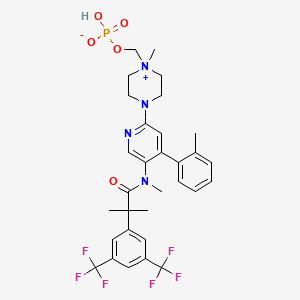

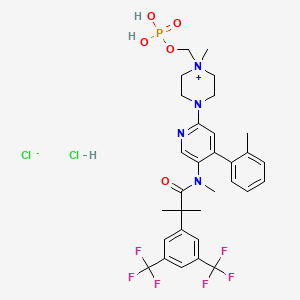

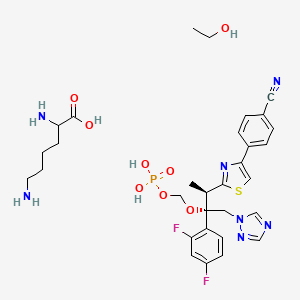

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

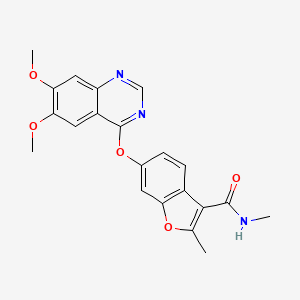

![(23Z,25Z,27Z,29Z,31Z,33Z,35Z)-22-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-38-[7-(4-aminophenyl)-5-hydroxy-4-methyl-7-oxoheptan-2-yl]-4,10,12,14,18,20-hexahydroxy-37-methyl-2,8,16-trioxo-1-oxacyclooctatriaconta-23,25,27,29,31,33,35-heptaene-19-carboxylic acid](/img/structure/B607546.png)

![6-[2-Chloro-4-(6-Methylpyrazin-2-Yl)phenyl]-8-Ethyl-2-{[2-(1-Methylpiperidin-4-Yl)ethyl]amino}pyrido[2,3-D]pyrimidin-7(8h)-One](/img/structure/B607550.png)

![6-(2,4-Dichlorophenyl)-8-ethyl-2-[[3-fluoro-4-(1-piperazinyl)phenyl]amino]pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B607551.png)

![N-[2-[4-[4-hydroxy-4-[(1-methyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)methyl]piperidine-1-carbonyl]phenyl]phenyl]ethenesulfonamide](/img/structure/B607561.png)